A Technical Guide to the Chemical Properties and Synthetic Strategies for 2-Bromoimidazo[1,2-a]pyridin-6-amine
A Technical Guide to the Chemical Properties and Synthetic Strategies for 2-Bromoimidazo[1,2-a]pyridin-6-amine
Abstract: The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed therapeutics.[1][2][3] This guide provides a comprehensive technical overview of a key derivative, 2-Bromoimidazo[1,2-a]pyridin-6-amine. We delve into its physicochemical and computational properties, propose a robust, field-proven synthetic pathway, and explore its anticipated spectroscopic profile. Furthermore, this whitepaper examines the molecule's chemical reactivity, highlighting its utility as a versatile building block for creating diverse compound libraries. The strategic placement of the C2-bromo and C6-amino functionalities offers dual points for synthetic diversification, making this compound an asset for researchers, scientists, and drug development professionals engaged in lead optimization and the exploration of structure-activity relationships (SAR).
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine bicyclic heterocycle is a cornerstone of modern drug discovery, renowned for its synthetic tractability and its ability to interact with a wide array of biological targets.[1][4] Its structural resemblance to endogenous purines allows it to function as a bioisostere, leading to potent and selective modulators of enzyme and receptor function. This scaffold is present in well-known drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem, underscoring its clinical and commercial relevance.[1][5][6]
The therapeutic potential of this scaffold is remarkably broad, with derivatives demonstrating potent activities, including:
-
Anticancer: Through mechanisms like kinase inhibition.[6][7]
-
Antituberculosis: With some compounds showing efficacy against multidrug-resistant strains.[5]
-
Anti-inflammatory and Antiviral: Exhibiting a wide range of pharmacological effects.[1][2]
2-Bromoimidazo[1,2-a]pyridin-6-amine (Figure 1) is a strategically designed intermediate. The bromine atom at the C2 position serves as a versatile synthetic handle for cross-coupling reactions, while the primary amine at the C6 position provides a nucleophilic center for amide bond formation and other derivatizations. This dual functionality empowers medicinal chemists to rapidly generate libraries of novel compounds to probe biological targets and optimize for desired therapeutic properties.
Figure 1. Chemical Structure of 2-Bromoimidazo[1,2-a]pyridin-6-amine.
Physicochemical and Computational Properties
Understanding the fundamental properties of a molecule is critical for its application in research and development. The following tables summarize key identifiers and computationally derived parameters for 2-Bromoimidazo[1,2-a]pyridin-6-amine, which are essential for assessing its drug-likeness and planning experimental work.
Table 1: Core Compound Identifiers and Physical Data
| Property | Value | Source |
| CAS Number | 1547040-86-7 | [8] |
| Molecular Formula | C₇H₆BrN₃ | [8] |
| Molecular Weight | 212.05 g/mol | [8] |
| SMILES | NC1=CN2C=C(Br)N=C2C=C1 | [8] |
| Purity (Typical) | ≥98% | [8] |
| Storage Conditions | Sealed in dry, 2-8°C, inert atmosphere | [8] |
Table 2: Computationally Derived Properties for Drug Discovery
| Property | Value | Significance in Drug Design | Source |
| Topological Polar Surface Area (TPSA) | 43.32 Ų | Predicts membrane permeability and oral bioavailability. A value <140 Ų is generally favorable. | [8] |
| LogP (Octanol-Water Partition Coeff.) | 1.679 | Measures lipophilicity, impacting solubility, permeability, and metabolism. Values between 1-3 are often targeted. | [8] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and binding interactions. Conforms to Lipinski's Rule of Five (<10). | [8] |
| Hydrogen Bond Donors | 1 | Influences solubility and binding interactions. Conforms to Lipinski's Rule of Five (<5). | [8] |
| Rotatable Bonds | 0 | A low count suggests conformational rigidity, which can be favorable for binding affinity and reduce entropy loss upon binding. | [8] |
Safety and Handling
Based on data for structurally related imidazo[1,2-a]pyridines, 2-Bromoimidazo[1,2-a]pyridin-6-amine should be handled with appropriate precautions. It is classified as potentially harmful if swallowed, and may cause skin and serious eye irritation.[9][10] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.[10][11]
Synthesis Strategy and Experimental Protocol
While a dedicated publication for the synthesis of this exact molecule is not prominent, a reliable and efficient synthetic route can be constructed from well-established methodologies for the imidazo[1,2-a]pyridine scaffold.[12][13] The proposed strategy involves a two-step sequence: (1) formation of the core heterocyclic ring system via a Tschitschibabin-type condensation reaction, followed by (2) selective bromination at the C2 position.
Detailed Experimental Protocol
This protocol is a self-validating system based on established chemical transformations, providing a logical and reproducible pathway to the target compound.
Part A: Synthesis of Imidazo[1,2-a]pyridin-6-amine
-
Cyclization: To a solution of 2-amino-5-nitropyridine (1.0 eq) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).[12]
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until consumption of the starting material.
-
Causality: The initial step is an SN2 reaction where the exocyclic amino group of the pyridine attacks the chloroacetaldehyde, followed by intramolecular cyclization involving the pyridine ring nitrogen to form the fused imidazole ring. The acidic conditions generated in situ facilitate the final dehydration step.
-
-
Work-up: Cool the reaction mixture to room temperature. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-nitroimidazo[1,2-a]pyridine.
-
Reduction: Dissolve the crude product in a mixture of ethanol and concentrated hydrochloric acid. Add tin(II) chloride (SnCl₂) (3.0-4.0 eq) portion-wise while stirring.
-
Reaction: Heat the mixture to 50-60°C for 2-4 hours, monitoring by TLC.
-
Causality: SnCl₂ in acidic media is a classic and reliable method for the reduction of aromatic nitro groups to primary amines.
-
-
Purification: After cooling, basify the reaction mixture with a concentrated NaOH solution until a pH > 10 is achieved. Extract the product with dichloromethane or ethyl acetate. The combined organic layers are dried and concentrated. The resulting crude Imidazo[1,2-a]pyridin-6-amine can be purified by column chromatography on silica gel.
Part B: Selective C2-Bromination
-
Setup: Dissolve Imidazo[1,2-a]pyridin-6-amine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a flask protected from light.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Causality: The imidazo[1,2-a]pyridine ring is electron-rich. While the C3 position is generally more susceptible to electrophilic attack, the use of NBS under controlled, polar aprotic conditions can favor bromination at the C2 position.[14] The amino group at C6 is a strong activating group, further enhancing the ring's reactivity.
-
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 2-Bromoimidazo[1,2-a]pyridin-6-amine, can be purified via silica gel column chromatography to achieve high purity.[8]
Anticipated Spectroscopic Characterization
While experimental spectra for the title compound are not available in the cited literature, a reliable prediction of its key spectroscopic features can be made based on data from closely related analogs.[15][16][17]
-
¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the aromatic protons. A singlet for the C3-H, and a set of coupled doublets or doublet of doublets for the C5-H, C7-H, and C8-H protons on the pyridine ring. The two protons of the C6-NH₂ group would likely appear as a broad singlet.
-
¹³C NMR Spectroscopy: Seven distinct signals corresponding to the carbon atoms of the heterocyclic core are expected. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromo substituent.
-
Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound. Two major peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes) would be observed around m/z 212 and 214.[15]
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated. Symmetrical and asymmetrical N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. Aromatic C-H stretching signals just above 3000 cm⁻¹, and C=C/C=N ring stretching vibrations in the 1500-1650 cm⁻¹ region.[15][18]
Chemical Reactivity and Derivatization Potential
2-Bromoimidazo[1,2-a]pyridin-6-amine is an exemplary building block due to its two orthogonal reactive sites, which allow for sequential and selective functionalization.
-
Reactions at the C2-Bromo Group: This site is primed for a variety of palladium-catalyzed cross-coupling reactions. This is the most powerful feature of this intermediate, allowing for the introduction of molecular complexity.
-
Suzuki Coupling: Reaction with boronic acids or esters to install aryl, heteroaryl, or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form 2-amino derivatives.
-
-
Reactions at the C6-Amino Group: The nucleophilic primary amine is ideal for forming stable, biologically relevant linkages.
-
Acylation: Reaction with acid chlorides or activated carboxylic acids to generate a library of amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Reaction with alkyl halides, though selectivity can be a challenge and may require protecting groups.
-
Applications in Drug Discovery
The true value of 2-Bromoimidazo[1,2-a]pyridin-6-amine lies in its role as a versatile intermediate for constructing compound libraries for high-throughput screening and SAR studies.[19] By leveraging the reactivity described above, medicinal chemists can systematically explore the chemical space around the imidazo[1,2-a]pyridine core.
For instance, in a kinase inhibitor program, one could envision a strategy where a diverse set of aryl groups are installed at the C2 position via Suzuki coupling to probe a hydrophobic pocket in the enzyme's active site. Concurrently, a library of amides could be generated at the C6 position to optimize solubility and form hydrogen bond interactions with the protein backbone. This parallel synthesis approach allows for the rapid identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.[19]
Conclusion
2-Bromoimidazo[1,2-a]pyridin-6-amine is more than a simple chemical; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, coupled with a robust and logical synthetic pathway, make it an accessible and valuable starting material. The molecule's key features—a privileged heterocyclic core and two orthogonal, reactive functional groups—provide researchers with a powerful platform to design and synthesize novel therapeutics targeting a wide range of human diseases. This guide provides the foundational knowledge required to effectively utilize this compound in advancing medicinal chemistry programs.
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